molecular formula C17H16INO2 B605628 [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide CAS No. 1850419-05-4

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide

Cat. No. B605628
CAS RN: 1850419-05-4
M. Wt: 393.2245
InChI Key: UUHQXVOIOMTPSQ-FXRZFVDSSA-M
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Description

Pyridinium salts, which include compounds similar to the one you’re asking about, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Scientific Research Applications

1. Heterocyclic System Synthesis

Research on compounds similar to 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide has contributed to the synthesis of various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenyl-methyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

2. Second Harmonic Generation Studies

In the realm of nonlinear optics, compounds structurally related to 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide have been investigated for their second harmonic generation properties. A study involving (E)-N-Methyl-4-{2-[4-(dihexadecylamino)phenyl]ethenyl}pyridazinium iodide and related molecules explored their Langmuir–Blodgett film-forming abilities and nonlinear optical properties, revealing insights into molecular design for optical applications (Cheng et al., 1998).

3. Electro-Optic Material Development

The development of electro-optic materials also leverages compounds with a similar structure. For example, the synthesis of 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene and its derivative chromophores has contributed to the creation of nonlinear optical/electro-optic multilayers, showcasing potential applications in optoelectronic devices (Facchetti et al., 2003).

4. Optical and Electrochemical Property Analysis

Compounds like 4-[2-tetrathiafulvalenyl-ethenyl]pyridine and its iodide derivative have been synthesized and analyzed for their crystal structure, optical, and electrochemical properties. These studies contribute to understanding intramolecular charge transfer mechanisms and their potential applications in material science (Andreu, Malfant, Lacroix, & Cassoux, 2000).

5. Photophysical Study of Dyes

Photophysical studies of dyes with structures resembling 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide have been conducted. These studies involve the synthesis and examination of fluorescence behaviors of hemicyanine dyes, contributing to the understanding of their photophysical properties in different environments (Huang et al., 2002).

properties

IUPAC Name

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO2.HI/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15;/h3-13H,1H2,2H3;1H/q+1;/p-1/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHQXVOIOMTPSQ-FXRZFVDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide

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